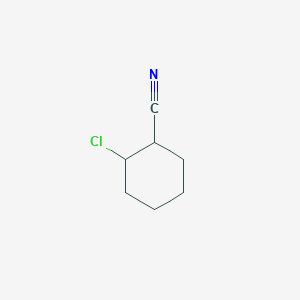

2-Chlorocyclohexane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorocyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYBRLKYABATKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chlorocyclohexane 1 Carbonitrile

Established Synthetic Routes

Traditional methods for synthesizing 2-Chlorocyclohexane-1-carbonitrile rely on sequential, well-understood reactions involving readily available starting materials.

A primary and common route to 2-Chlorocyclohexane-1-carbonitrile begins with cyclohexanone (B45756). orgsyn.org This method involves a two-step process: the α-chlorination of cyclohexanone to form 2-chlorocyclohexanone (B41772), followed by the introduction of the nitrile group.

The first step, chlorination of cyclohexanone, can be achieved by various methods. One established procedure involves bubbling chlorine gas into a mixture of cyclohexanone and water, often cooled in an ice bath to manage the reaction's exothermicity. orgsyn.org Alternative chlorinating agents and conditions have also been reported, such as using sulfuryl chloride or performing the reaction in solvents like glacial acetic acid. orgsyn.org The resulting 2-chlorocyclohexanone is a key intermediate.

In the second step, this chlorinated ketone is treated with a cyanide source, typically an alkali metal cyanide like sodium cyanide (NaCN), to yield 2-Chlorocyclohexane-1-carbonitrile. This reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl group, followed by a rearrangement or subsequent reaction steps that result in the final product.

Table 1: Synthesis of 2-Chlorocyclohexanone from Cyclohexanone

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Chlorine (gas) | Water | Ice bath, rapid stirring | 61-66% | orgsyn.org |

| Cyclohexanone | Monochlorourea | Acetic Acid | Not specified | Not specified | orgsyn.org |

| Cyclohexanone | Ethyl hypochlorite | Not specified | Reaction with sodio derivative of cyclohexanone | Not specified | orgsyn.org |

This synthetic strategy is a classic example of introducing two different functional groups—a halogen and a cyano group—onto a cyclic alkane framework. The process described above, where chlorination precedes cyanation, is a prime illustration of this strategy. orgsyn.org The order of these functionalization steps is crucial for the success of the synthesis.

The initial halogenation at the alpha-position to the carbonyl in cyclohexanone activates the molecule for the subsequent nucleophilic attack by the cyanide ion. orgsyn.org Following the formation of 2-chlorocyclohexanone, the introduction of the nitrile group completes the synthesis. This halogenation and cyano-functionalization sequence provides a reliable, albeit multi-step, pathway to the target molecule.

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, reducing waste, and offering novel reaction pathways. These advanced approaches are applicable to the synthesis of 2-Chlorocyclohexane-1-carbonitrile.

Phase Transfer Catalysis (PTC): Phase Transfer Catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an organic substrate and an aqueous nucleophile solution. princeton.eduoperachem.comcrdeepjournal.org In the context of synthesizing 2-Chlorocyclohexane-1-carbonitrile, PTC can be applied to the cyanation step. The reaction between a chlorinated organic compound (like a 2-chlorocyclohexane derivative) and an aqueous solution of sodium cyanide can be dramatically accelerated by a phase-transfer catalyst. princeton.eduoperachem.com

Typically, a quaternary ammonium (B1175870) salt (like tetrahexylammonium (B1222370) chloride or tetrabutylphosphonium (B1682233) bromide) is used as the catalyst. princeton.educrdeepjournal.org The catalyst transports the cyanide anion (CN⁻) from the aqueous phase into the organic phase, where it can react with the substrate. operachem.comcore.ac.uk This approach offers several advantages, including the use of simple and inexpensive reagents, milder reaction conditions, high yields, and reduced need for anhydrous organic solvents. princeton.edu

Table 2: Principles of Phase Transfer Catalysis for Cyanation

| Feature | Description | Reference |

|---|---|---|

| Mechanism | A catalyst (e.g., R₄N⁺) transfers an anion (e.g., CN⁻) from an aqueous phase to an organic phase for reaction. | operachem.comcrdeepjournal.org |

| Catalysts | Quaternary ammonium or phosphonium (B103445) salts, crown ethers, cryptands. | princeton.educore.ac.uk |

| Advantages | Eliminates need for organic solvents, uses inexpensive reagents (NaOH, KCN), high yields, scalable. | princeton.edu |

| System Types | Liquid-Liquid (L-L) and Solid-Liquid (S-L) PTC are common. | crdeepjournal.orgresearchgate.net |

Photocatalysis: Visible-light photocatalysis has emerged as a transformative tool in organic synthesis, enabling the formation of complex bonds under mild conditions. mdpi.com While specific applications to 2-Chlorocyclohexane-1-carbonitrile are not extensively documented, the principles of photoredox catalysis offer a potential innovative route. Acyl radicals, which are key intermediates in many photocatalytic reactions, can be generated from various precursors. mdpi.com It is conceivable that a photocatalytic approach could be designed for the concurrent or sequential introduction of chloro and cyano functionalities. For instance, photocatalytic methods have been developed for the synthesis of α-aminonitriles through oxidative cyanation, demonstrating the viability of light-driven cyanation reactions. chemrxiv.orgresearchgate.net

One-pot syntheses are highly desirable as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time, solvents, and resources. scirp.orgscirp.org Researchers have developed one-pot methods for preparing the parent compound, cyclohexanecarbonitrile (B123593), from cyclohexanone. scirp.orgscirp.org

One such process involves reacting cyclohexanone with methyl hydrazinecarboxylate, followed by the addition of HCN in the same pot to form methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate. scirp.org This intermediate is then oxidized and cleaved in subsequent steps within the same solvent system (methanol) to yield cyclohexanecarbonitrile. scirp.orgscirp.org Adapting such a one-pot strategy for 2-Chlorocyclohexane-1-carbonitrile would be a significant advancement. A hypothetical one-pot process could involve the initial formation of a cyclohexanone derivative, followed by chlorination and cyanation in a single reaction vessel, potentially using a sequence of reagents added at different stages. The development of such a process would align with the principles of green chemistry by minimizing waste and improving process efficiency. scirp.org

Modular synthesis involves the assembly of molecules from distinct, interchangeable building blocks or modules. This approach allows for the rapid generation of diverse chemical structures. ethz.chrsc.org A modular approach to 2-Chlorocyclohexane-1-carbonitrile could be envisioned by treating the cyclohexane (B81311) ring as a central scaffold to which chloro and cyano "modules" are attached.

For example, one could start with different cyclohexene (B86901) precursors. A modular strategy might involve a catalyst-controlled divergent synthesis, where the choice of catalyst dictates which of two possible products is formed from common starting materials. nih.gov One could imagine a scenario where a cyclohexene derivative reacts with a chlorine source and a cyanide source, and the specific catalyst used directs the regioselectivity and stereoselectivity of the addition to form the desired 2-Chlorocyclohexane-1-carbonitrile isomer. This strategy offers flexibility and efficiency in constructing molecular libraries for various applications. ethz.ch

Green Chemistry Principles in 2-Chlorocyclohexane-1-carbonitrile Synthesis

The application of green chemistry principles to the synthesis of 2-chlorocyclohexane-1-carbonitrile is crucial for developing more sustainable and environmentally responsible manufacturing processes. Traditional synthetic routes often rely on hazardous reagents and generate significant waste, prompting the exploration of greener alternatives. nih.gov This section explores strategies to improve the synthesis through the lenses of atom economy, solvent selection, and biocatalysis.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwordpress.com The goal is to maximize the incorporation of all materials, thereby minimizing waste at the molecular level. nih.govwordpress.com Processes with low atom economy are inherently inefficient, often generating substantial amounts of byproducts that require disposal, leading to both environmental and economic costs. nih.govnumberanalytics.com

A common laboratory synthesis of 2-chlorocyclohexane-1-carbonitrile involves a two-step process:

The reaction of cyclohexanone with thionyl chloride (SOCl₂) to produce 2-chlorocyclohexanone.

The subsequent reaction of 2-chlorocyclohexanone with a cyanide source, such as sodium cyanide (NaCN), to yield the final product.

This traditional pathway demonstrates poor atom economy. In the first step, for every mole of 2-chlorocyclohexanone produced, one mole of sulfur dioxide (SO₂) and two moles of hydrochloric acid (HCl) are generated as byproducts if water is present, or SO₂ and NaCl if the reaction is followed by a basic workup. In the second step, using sodium cyanide results in the formation of a sodium salt as a byproduct. None of the atoms from these byproducts are incorporated into the final 2-chlorocyclohexane-1-carbonitrile molecule, representing significant waste.

Strategies to improve atom economy and minimize waste focus on designing alternative synthetic routes. Addition reactions, isomerizations, and certain catalytic reactions are prime examples of atom-economical transformations as they incorporate all or most of the reactant atoms into the product. nih.govnumberanalytics.com For instance, developing a catalytic method that directly adds a chloro- and a cyano- group across the double bond of cyclohexene would be a significantly more atom-economical approach.

Table 1: Atom Economy Analysis of a Traditional vs. Ideal Synthesis

| Synthetic Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Traditional Step 1: Chlorination | Cyclohexanone + Thionyl Chloride | 2-Chlorocyclohexanone | Sulfur Dioxide + Hydrochloric Acid | ~57% |

| Traditional Step 2: Cyanation | 2-Chlorocyclohexanone + Sodium Cyanide | 2-Chlorocyclohexane-1-carbonitrile | Sodium Chloride | ~74% |

| Ideal Hydrocyanation/Chlorination | Cyclohexene + Hydrogen Cyanide + Chlorine | 2-Chlorocyclohexane-1-carbonitrile | None (in an ideal addition reaction) | 100% |

Note: The atom economy percentages are calculated based on the molecular weights of reactants and desired products and can vary slightly based on the specific reaction stoichiometry and workup procedures.

Solvent Selection and Environmentally Benign Media (e.g., Aqueous Systems)

In the synthesis of compounds like 2-chlorocyclohexane-1-carbonitrile, chlorinated hydrocarbons or aromatic solvents might traditionally be used. Green chemistry advocates for their replacement with more benign alternatives. ijsr.net

Water is a highly desirable green solvent because it is cheap, non-flammable, non-toxic, and readily available. ijsr.net While organic compounds are often poorly soluble in water, techniques such as the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation. For the synthesis of 2-chlorocyclohexane-1-carbonitrile, conducting the cyanation step in an aqueous system could offer significant environmental and safety benefits over organic solvents.

Other environmentally benign media include:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable solvent alternative. monash.edu Its properties can be tuned by changing pressure and temperature, and it allows for easy product separation, as it returns to a gaseous state upon depressurization. monash.edu

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as glycerol, ethyl lactate, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are becoming increasingly popular. sigmaaldrich.commonash.edu These solvents are often biodegradable and have lower toxicity profiles than their petrochemical counterparts. sigmaaldrich.com

Polyethylene Glycols (PEGs): These are non-toxic and biodegradable polymers that can serve as effective reaction media, sometimes also acting as catalysts. monash.edu

Table 2: Comparison of Traditional and Green Solvents

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Halogenated/Aromatic | Dichloromethane, Chloroform, Benzene | Good solvating power for many organic compounds. | Toxic, often carcinogenic, environmentally persistent. ijsr.net |

| Aqueous Systems | Water | Non-toxic, non-flammable, inexpensive, sustainable. ijsr.net | Poor solubility for non-polar reactants; may require high energy input for removal. |

| Supercritical Fluids | scCO₂ | Non-toxic; easy product separation; tunable properties. monash.edu | Requires high-pressure equipment. |

| Bio-derived Solvents | Ethyl lactate, Glycerol, 2-MeTHF | Renewable source, often biodegradable, lower toxicity. sigmaaldrich.commonash.edu | Can have higher costs; properties may not be a direct match for all reactions. |

Application of Biocatalysis (Enzymatic Approaches)

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green chemistry. nih.gov Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable. nih.gov Their high selectivity can reduce the formation of byproducts, simplifying purification processes and minimizing waste. nih.gov

While specific research on the direct enzymatic synthesis of 2-chlorocyclohexane-1-carbonitrile is not widely documented, the potential for biocatalytic applications is significant. The compound is known to be used in biological studies involving enzyme-catalyzed reactions with nitriles. This suggests that enzymes capable of nitrile transformations could be applied to its synthesis or modification.

Potential enzymatic approaches could include:

Nitrile-metabolizing Enzymes: Nitrilases and nitrile hydratases are enzymes that catalyze the conversion of nitrile groups. While typically used for hydrolysis to amides or carboxylic acids, engineered variants could potentially be developed for synthetic purposes, such as the stereoselective cyanation of a suitable precursor.

Halogenating Enzymes: The development of enzymatic halogenation reactions could provide a green alternative to using harsh and toxic reagents like thionyl chloride.

Stereoselective Synthesis: 2-Chlorocyclohexane-1-carbonitrile possesses two chiral centers, meaning it can exist as four possible stereoisomers. Biocatalysis excels at creating stereochemically pure compounds. nih.gov An enzymatic process, such as a kinetic resolution or an asymmetric synthesis, could be employed to produce a single, desired stereoisomer, which is often a critical requirement for applications in pharmaceuticals and agrochemicals. For example, a lipase (B570770) could be used to selectively resolve a racemic mixture of a precursor alcohol. nih.gov

The application of biocatalysis in this context aligns with green chemistry goals by offering high selectivity, reducing the need for protecting groups, and operating in environmentally benign aqueous media under mild conditions. rsc.org

Chemical Reactivity and Mechanistic Studies of 2 Chlorocyclohexane 1 Carbonitrile

Transformations Involving the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group that can undergo several important transformations, including reduction, oxidation (hydrolysis), and nucleophilic addition. ucalgary.calibretexts.org

The nitrile group can be reduced to a primary amine (-CH₂NH₂). chemguide.co.ukwikipedia.org This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄) : This is a common and effective reagent for nitrile reduction. chemguide.co.uklibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. libretexts.orgyoutube.com A subsequent aqueous workup protonates the intermediate to yield the primary amine. libretexts.org

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. chemguide.co.ukwikipedia.org The reaction conditions typically require elevated temperature and pressure. chemguide.co.uk

Table 3: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Description |

| Lithium Aluminum Hydride (LiAlH₄) | A strong, non-catalytic reducing agent that provides hydride ions. chemguide.co.uklibretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas with catalysts like Pd, Pt, or Ni. chemguide.co.ukwikipedia.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Can reduce nitriles to aldehydes, which can then be further reduced to amines. wikipedia.orgyoutube.com |

The term "oxidation" in this context refers to the hydrolysis of the nitrile group to form a carboxylic acid. libretexts.org This process involves the addition of water across the carbon-nitrogen triple bond and can be catalyzed by either acid or base. libretexts.orglumenlearning.com

Acid Hydrolysis : Heating the nitrile under reflux with a dilute aqueous acid (e.g., H₂SO₄ or HCl) results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgyoutube.com The mechanism involves protonation of the nitrile nitrogen to increase the electrophilicity of the carbon, followed by nucleophilic attack by water. lumenlearning.comyoutube.com

Alkaline Hydrolysis : Heating the nitrile with an aqueous base (e.g., NaOH) initially produces a carboxylate salt and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid to protonate the carboxylate ion. libretexts.org

Table 4: Conditions for the Hydrolysis of Nitriles to Carboxylic Acids

| Condition | Initial Product | Final Product (after workup) |

| Acidic (H₃O⁺, heat) | Carboxylic acid and ammonium ion libretexts.org | Carboxylic Acid |

| Basic (1. OH⁻, heat; 2. H₃O⁺) | Carboxylate salt and ammonia libretexts.org | Carboxylic Acid |

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles, in a manner analogous to the carbonyl carbon of aldehydes and ketones. ucalgary.calumenlearning.com

The reactivity of the nitrile towards nucleophiles can be enhanced by acid catalysis, which involves protonating the nitrogen atom. ucalgary.ca Strong nucleophiles, such as organometallic reagents, can add directly to the nitrile. ucalgary.ca

Grignard Reagents (R-MgX) : The addition of a Grignard reagent to a nitrile, followed by acidic workup, is a classic method for synthesizing ketones. libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming an imine anion intermediate which is then hydrolyzed to a ketone. libretexts.org

Table 5: Examples of Nucleophilic Addition to the Nitrile Group

| Nucleophile | Intermediate Product | Final Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Imine anion salt libretexts.org | Ketone |

| Organolithium Reagent (R-Li) | Imine anion salt ucalgary.ca | Ketone |

| Water (H₂O) (acid-catalyzed) | Amide lumenlearning.com | Carboxylic Acid |

Elimination Reactions and Regiochemical Outcomes

The elimination reactions of 2-chlorocyclohexane-1-carbonitrile are significantly influenced by the stereochemical arrangement of the substituents on the cyclohexane (B81311) ring. The regiochemical outcome, which dictates the position of the newly formed double bond, is a direct consequence of the mechanistic pathway the reaction follows, primarily the E2 (bimolecular elimination) mechanism.

The E2 elimination reaction has stringent stereochemical requirements. For the reaction to proceed, the hydrogen atom to be eliminated and the leaving group (in this case, the chlorine atom) must be in an anti-periplanar arrangement. masterorganicchemistry.comchemistrysteps.com This means they must lie in the same plane and be oriented on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. chemistrysteps.com

In cyclohexane systems, this anti-periplanar requirement translates to a trans-diaxial arrangement of the hydrogen and the leaving group. libretexts.orglibretexts.org Both the hydrogen on the β-carbon and the chlorine on the α-carbon must occupy axial positions for the E2 elimination to occur efficiently. masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.orgyoutube.com If the leaving group is in an equatorial position, an E2 reaction is not possible because the C-H bonds on the adjacent carbons are not anti-periplanar to the leaving group. masterorganicchemistry.com

The chair conformation of cyclohexane is the most stable, and substituents prefer to occupy the more spacious equatorial positions to minimize steric strain. However, for an E2 reaction to take place, the cyclohexane ring may need to flip to a less stable conformation where the leaving group is in an axial position. chemistrysteps.comlibretexts.org The rate of the E2 reaction is therefore dependent on the stability of the chair conformation that has the leaving group in the required axial position. chemistrysteps.com

For 2-chlorocyclohexane-1-carbonitrile, the presence of the nitrile group can influence the conformational equilibrium and, consequently, the rate and outcome of the elimination reaction. The relative stability of the conformers with axial versus equatorial chlorine will dictate the feasibility of the E2 pathway.

Alkyl halides, including 2-chlorocyclohexane-1-carbonitrile, can undergo both elimination (E2) and nucleophilic substitution (SN2) reactions, and these two pathways often compete. nih.govchemguide.co.ukyoutube.com The outcome of the reaction depends on several factors, including the structure of the substrate, the nature of the base/nucleophile, the solvent, and the temperature. chemguide.co.ukquora.comlibretexts.org

Factors influencing the competition:

Substrate Structure: 2-Chlorocyclohexane-1-carbonitrile is a secondary alkyl halide. Secondary substrates can undergo both SN2 and E2 reactions. libretexts.orgpressbooks.publibretexts.org Steric hindrance around the reaction center can disfavor the SN2 pathway and promote E2. youtube.com

Nature of the Base/Nucleophile: Strong, bulky bases favor E2 elimination, as they can more easily abstract a proton from the periphery of the molecule than attack the sterically hindered electrophilic carbon. youtube.comlibretexts.org Strong, but less hindered, nucleophiles can favor SN2. pressbooks.pub Hydroxide (B78521) ions, for example, can act as both a nucleophile in substitution reactions and a base in elimination reactions. chemguide.co.uklibretexts.org

Solvent: The choice of solvent is crucial. Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can favor E2, especially when a strong base is used. youtube.comquora.com Ethanol, for instance, encourages elimination, whereas water encourages substitution. chemguide.co.ukquora.com

Temperature: Higher temperatures generally favor elimination over substitution. chemguide.co.ukquora.comlibretexts.org Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

For 2-chlorocyclohexane-1-carbonitrile, the presence of the electron-withdrawing nitrile group can increase the acidity of the α-proton, potentially influencing the rate of elimination. The interplay of these factors determines the predominant reaction pathway.

Table 1: Factors Affecting SN2 vs. E2 Competition

| Factor | Favors SN2 | Favors E2 |

| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary > Primary |

| Base/Nucleophile | Strong, non-bulky nucleophile | Strong, bulky base |

| Solvent | Polar aprotic | Polar protic (with strong base) |

| Temperature | Lower temperature | Higher temperature |

Radical Reaction Pathways and Chlorine Radical Generation

Beyond ionic pathways, 2-chlorocyclohexane-1-carbonitrile can also participate in radical reactions, particularly when subjected to conditions that promote the formation of chlorine radicals.

The initiation of a radical reaction involving 2-chlorocyclohexane-1-carbonitrile can occur through the homolytic cleavage of the carbon-chlorine bond, often induced by heat or UV light, to generate a cyclohexyl radical and a chlorine radical. pearson.commasterorganicchemistry.com However, a more common pathway for the formation of a cyclohexyl radical is through the abstraction of a hydrogen atom from a cyclohexane derivative by a chlorine radical. pearson.compearson.com

The chlorine radical is a highly reactive species that can abstract a hydrogen atom from a C-H bond to form hydrogen chloride (HCl) and a cyclohexyl radical. pearson.comresearchgate.net The stability of the resulting radical influences the site of hydrogen abstraction. In the case of cyclohexane, all hydrogens are secondary, leading to the formation of a cyclohexyl radical. rsc.orgosti.gov This radical is a neutral species with an unpaired electron and is highly reactive. masterorganicchemistry.com

Once formed, the cyclohexyl radical can react with a chlorine molecule (Cl₂) to produce 2-chlorocyclohexane-1-carbonitrile and regenerate a chlorine radical, which can then continue the chain reaction. pearson.com

Radical reactions proceed via a chain mechanism consisting of three main stages: initiation, propagation, and termination. pearson.compearson.comchemistrysteps.com

Initiation: This step involves the initial formation of radicals. For the chlorination of a cyclohexane derivative, this is typically the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of heat or light. pearson.compearson.com

Cl₂ + heat/light → 2 Cl•

Propagation: These are the steps in which a radical reacts with a stable molecule to form a new product and another radical, thus propagating the chain. chemistrysteps.comtaylorandfrancis.commasterorganicchemistry.com

A chlorine radical abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical and HCl. pearson.compearson.com

C₆H₁₁CN + Cl• → C₆H₁₀CN• + HCl

The resulting cyclohexyl radical reacts with a molecule of Cl₂ to form 2-chlorocyclohexane-1-carbonitrile and a new chlorine radical. pearson.compearson.com

C₆H₁₀CN• + Cl₂ → C₇H₁₀ClN + Cl•

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. chemistrysteps.comtaylorandfrancis.com This can happen in several ways:

Combination of two chlorine radicals: Cl• + Cl• → Cl₂ pearson.com

Combination of a cyclohexyl radical and a chlorine radical: C₆H₁₀CN• + Cl• → C₇H₁₀ClN pearson.com

Combination of two cyclohexyl radicals: 2 C₆H₁₀CN• → (C₆H₁₀CN)₂

Table 2: Stages of Radical Chlorination

| Stage | Description | Example Reaction |

| Initiation | Formation of initial radicals | Cl₂ → 2 Cl• |

| Propagation | A radical reacts to form a new radical | C₆H₁₁CN + Cl• → C₆H₁₀CN• + HCl |

| Termination | Two radicals combine to end the chain | Cl• + Cl• → Cl₂ |

Comparative Mechanistic Insights with Related Cyclohexane Derivatives

The reactivity of 2-chlorocyclohexane-1-carbonitrile can be better understood by comparing it with other substituted cyclohexanes. The principles of stereochemistry and reaction kinetics observed in simpler systems provide a framework for predicting its behavior.

For instance, the E2 elimination of isomeric menthyl chlorides demonstrates the critical role of the anti-periplanar geometry. libretexts.orglibretexts.org Neomenthyl chloride, with its axial chlorine, undergoes elimination much faster than menthyl chloride, which must ring-flip to a less stable conformation to achieve the necessary trans-diaxial arrangement. libretexts.orglibretexts.org This highlights how the conformational preferences of substituents dictate reaction rates.

Similarly, in the elimination reactions of 2-methyl-1-chlorocyclohexane, the stereochemistry of the starting material determines the regiochemical outcome. libretexts.orglibretexts.org The cis-isomer yields the Zaitsev product (more substituted alkene), while the trans-isomer gives the Hofmann product (less substituted alkene) because of the constraints imposed by the anti-periplanar requirement. libretexts.orglibretexts.org

The presence of the electron-withdrawing nitrile group in 2-chlorocyclohexane-1-carbonitrile is expected to influence its reactivity compared to a simple alkyl-substituted chlorocyclohexane. The nitrile group can affect the acidity of adjacent protons and the stability of any potential intermediates, thereby influencing the rates of both substitution and elimination reactions. Furthermore, in radical reactions, the nitrile group can influence the regioselectivity of hydrogen abstraction.

The study of such comparative reactivities allows for a deeper understanding of the interplay between steric and electronic effects in determining the mechanistic pathways and product distributions for reactions of substituted cyclohexanes.

Influence of Halogen Identity (e.g., Chlorine vs. Bromine)

The identity of the halogen atom at the 2-position of the cyclohexanecarbonitrile (B123593) ring plays a pivotal role in determining the rate of nucleophilic substitution and elimination reactions. This is primarily attributed to the differences in leaving group ability between chlorine and bromine.

In reactions where the carbon-halogen bond is broken in the rate-determining step, such as SN2 and E2 reactions, the strength of this bond and the stability of the resulting halide ion are crucial factors. Bromide is generally a better leaving group than chloride. This is because the carbon-bromine bond is weaker than the carbon-chlorine bond, and the larger, more polarizable bromide ion is more stable in solution than the chloride ion.

Consequently, 2-bromocyclohexane-1-carbonitrile (B2962872) is expected to be more reactive than 2-chlorocyclohexane-1-carbonitrile in analogous reactions. For instance, in an E2 elimination reaction, the rate of reaction for the bromo derivative would be significantly higher than that for the chloro derivative under the same conditions. youtube.comyoutube.com The mechanism for such a reaction involves a concerted step where a base removes a proton from the carbon adjacent to the halogen-bearing carbon, and the halogen departs simultaneously. masterorganicchemistry.comyoutube.com

The stereochemistry of the cyclohexane ring also imposes specific requirements for these reactions. For an E2 elimination to occur, the hydrogen atom to be removed and the halogen leaving group must be in an anti-periplanar arrangement. libretexts.orglibretexts.orgchemistrysteps.com This means they must be on the same plane but on opposite sides of the carbon-carbon bond, which in a cyclohexane chair conformation translates to both being in axial positions. khanacademy.org

| Compound | Halogen | Relative Reaction Rate | Leaving Group Ability |

|---|---|---|---|

| 2-Chlorocyclohexane-1-carbonitrile | Chlorine | 1 | Good |

| 2-Bromocyclohexane-1-carbonitrile | Bromine | > 1 (Significantly Faster) | Excellent |

This table provides an illustrative comparison based on established principles of leaving group ability. Actual rate differences would depend on specific reaction conditions.

Positional Isomerism and Reactivity Patterns (e.g., 1-Chloro vs. 2-Chloro)

The position of the chlorine atom on the cyclohexanecarbonitrile ring dramatically alters the chemical reactivity of the molecule. The differing electronic environments of the 1-chloro and 2-chloro isomers lead to distinct reactivity patterns in both substitution and elimination reactions.

In the case of 1-chlorocyclohexane-1-carbonitrile , the chlorine atom and the nitrile group are attached to the same carbon atom (a quaternary carbon). This structure presents several unique reactivity features. Firstly, SN2 reactions are completely hindered at this tertiary carbon center. youtube.com Secondly, SN1 reactions would be disfavored due to the powerful electron-withdrawing inductive effect of the adjacent nitrile group, which would destabilize the resulting carbocation. The carbon of the nitrile group itself is electrophilic and can be attacked by nucleophiles. libretexts.orglibretexts.orgchemistrysteps.com

Elimination reactions (E2) are possible for 1-chlorocyclohexane-1-carbonitrile, provided there is a hydrogen atom on an adjacent carbon. The electron-withdrawing nature of the nitrile group would increase the acidity of the protons on the adjacent carbons, potentially facilitating their removal by a base.

For 2-chlorocyclohexane-1-carbonitrile , the chlorine atom is on a secondary carbon. This allows for both SN2 and E2 reactions to occur, with the outcome depending on the reaction conditions (e.g., nature of the nucleophile/base, solvent, temperature). A strong, sterically unhindered nucleophile would favor an SN2 reaction, leading to substitution of the chlorine atom. Conversely, a strong, bulky base would favor an E2 elimination, resulting in the formation of a double bond. youtube.comlibretexts.org

The rate of E2 elimination in 2-chlorocyclohexane-1-carbonitrile is dependent on the conformational equilibrium of the cyclohexane ring. The reaction proceeds through the chair conformation where both the chlorine atom and a β-hydrogen are in axial positions to achieve the necessary anti-periplanar geometry. libretexts.orglibretexts.orgkhanacademy.org

| Compound | Position of Chlorine | Plausible Reaction Pathways | Key Reactivity Features |

|---|---|---|---|

| 1-Chlorocyclohexane-1-carbonitrile | 1-position (Tertiary) | E2 Elimination | SN2 hindered; SN1 disfavored by adjacent nitrile group. |

| 2-Chlorocyclohexane-1-carbonitrile | 2-position (Secondary) | SN2, E2 | Competitive substitution and elimination; E2 requires axial leaving group. |

This table summarizes the expected reactivity based on the structural differences between the two isomers.

Stereochemistry and Conformational Analysis of 2 Chlorocyclohexane 1 Carbonitrile

Stereoelectronic Effects on Reactivity and Stability

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the properties and reactions of a molecule, are paramount in understanding the behavior of 2-Chlorocyclohexane-1-carbonitrile. These effects are often subtle but can have a decisive role in determining the preferred conformation and the transition state energies of reactions, thereby dictating both stability and reactivity.

The primary stereoelectronic interactions at play in 2-Chlorocyclohexane-1-carbonitrile involve hyperconjugative effects between the bonding and antibonding orbitals associated with the chloro and cyano substituents and the cyclohexane (B81311) ring framework. The stability of the various conformers of 2-Chlorocyclohexane-1-carbonitrile is influenced by the alignment of the C-Cl and C-CN bonds with adjacent C-C and C-H bonds. For instance, an anti-periplanar arrangement of a C-H or C-C bonding orbital with the low-lying antibonding orbital (σ*) of the C-Cl or C-CN bond can lead to a stabilizing donation of electron density.

The reactivity of 2-Chlorocyclohexane-1-carbonitrile is also heavily governed by stereoelectronic factors. For example, in nucleophilic substitution reactions at the carbon bearing the chlorine atom, the approach of the nucleophile and the departure of the leaving group are influenced by the orientation of neighboring orbitals. A classic example is the E2 elimination reaction, where an anti-periplanar arrangement of a proton and the leaving group is required for the reaction to proceed efficiently. In the context of 2-Chlorocyclohexane-1-carbonitrile, the conformational equilibrium will determine the availability of conformers that can meet this geometric requirement, thus influencing the rate and outcome of such reactions.

Stereoselective Synthesis and Reactions of 2-Chlorocyclohexane-1-carbonitrile

The development of synthetic methods that allow for the selective formation of a particular stereoisomer of a chiral molecule is a cornerstone of modern organic chemistry. For 2-Chlorocyclohexane-1-carbonitrile, which possesses two chiral centers, the control of stereochemistry during its synthesis and subsequent reactions is of significant interest.

Control of Regiochemistry and Stereochemistry in Derivatization

The derivatization of 2-Chlorocyclohexane-1-carbonitrile offers opportunities to explore the directing effects of the existing stereocenters and functional groups. For instance, reactions that proceed via a cyclic intermediate or a transition state where the existing substituents can influence the facial selectivity of an incoming reagent can lead to high levels of stereocontrol.

The regiochemistry of reactions on the cyclohexane ring is also a critical aspect. For example, in elimination reactions, the position of the resulting double bond is determined by the availability of abstractable protons on either side of the carbon bearing the chlorine atom. The stereoelectronic requirement for an anti-periplanar arrangement in E2 eliminations can lead to a high degree of regioselectivity, favoring the formation of one constitutional isomer over another.

The relative orientation of the chloro and cyano groups in the starting material (cis or trans) will have a profound impact on the stereochemical and regiochemical outcome of derivatization reactions. For instance, the accessibility of the axial and equatorial positions for attack by a nucleophile will differ between the cis and trans isomers, leading to different product distributions.

While specific experimental data on the derivatization of 2-Chlorocyclohexane-1-carbonitrile is not extensively documented in publicly available literature, the principles of stereochemical control in cyclohexane systems provide a strong framework for predicting the outcomes of such reactions.

Enantioselective Transformations

Enantioselective transformations of 2-Chlorocyclohexane-1-carbonitrile would involve the use of chiral catalysts or reagents to selectively produce one enantiomer of a product from a racemic or achiral starting material. Such transformations are crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in fields such as medicinal chemistry and materials science.

For example, an enantioselective reduction of the nitrile group or a substitution of the chlorine atom could be achieved using a chiral metal complex or an organocatalyst. The catalyst would create a chiral environment around the substrate, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other.

Derivatization and Synthetic Utility of 2 Chlorocyclohexane 1 Carbonitrile

Building Block for Pharmaceutical Intermediates

The chemical structure of 2-chlorocyclohexane-1-carbonitrile makes it a valuable intermediate for the synthesis of pharmaceutical building blocks. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chlorine atom can be displaced by various nucleophiles. These transformations allow for the introduction of pharmacophoric groups essential for biological activity. nih.gov

While direct synthesis of major drugs like Tramadol from 2-chlorocyclohexane-1-carbonitrile is not the primary reported route, the structural motifs accessible from this compound are pertinent to analgesic and anticonvulsant drug classes. For instance, the synthesis of Tramadol, a well-known analgesic, commences with cyclohexanone (B45756), which undergoes a Mannich reaction to introduce an aminomethyl group, followed by a Grignard reaction. nsc.ruresearchgate.netredalyc.org Although a different starting material, this highlights the importance of substituted cyclohexanes in such pharmaceuticals. 2-Chlorocyclohexane-1-carbonitrile offers an alternative entry point to analogous structures through manipulation of its chloro and cyano functionalities.

The nitrile group of 2-chlorocyclohexane-1-carbonitrile can be a precursor to a primary amine, a common feature in many central nervous system (CNS) active compounds. The chlorine atom allows for the introduction of various side chains through nucleophilic substitution, potentially leading to a diverse library of compounds for screening.

Table 1: Potential Pharmaceutical Intermediates from 2-Chlorocyclohexane-1-carbonitrile

| Derivative | Potential Therapeutic Area | Synthetic Transformation |

| 2-Aminomethyl-cyclohexanol | Analgesics, Anticonvulsants | Reduction of nitrile, Substitution of chlorine |

| 2-Aryl-cyclohexanecarbonitrile | Anti-inflammatory, Anticancer | Suzuki or similar cross-coupling |

| 2-Hydroxy-cyclohexanecarboxylic acid | Antiviral, Metabolic disorders | Hydrolysis of nitrile, Substitution of chlorine |

Precursor for Agrochemical Synthesis

In the field of agrochemicals, substituted cyclohexanes and nitrile-containing compounds are integral to the structure of many fungicides and herbicides. The reactivity of 2-chlorocyclohexane-1-carbonitrile can be harnessed to synthesize precursors for active agrochemical ingredients.

For example, the triazole fungicide Myclobutanil contains a nitrile group and a substituted chlorophenyl moiety. google.comgoogle.com While its commercial synthesis starts from p-chlorophenylacetonitrile, the underlying chemical principles of building a complex molecule around a cyano group are relevant. google.com 2-Chlorocyclohexane-1-carbonitrile could potentially serve as a scaffold for novel agrochemicals by undergoing reactions such as nucleophilic substitution of the chlorine with a triazole ring and subsequent modifications.

The versatility of the nitrile group allows for its conversion into other functional groups commonly found in pesticides, such as amides and carboxylic acids, which can modulate the compound's biological activity and environmental fate.

Table 2: Potential Agrochemical Scaffolds from 2-Chlorocyclohexane-1-carbonitrile

| Derivative Scaffold | Potential Agrochemical Class | Key Synthetic Reactions |

| 2-(1H-1,2,4-triazol-1-yl)cyclohexanecarbonitrile | Fungicide | Nucleophilic substitution with triazole |

| 2-Aryloxy-cyclohexanecarboxylic acid | Herbicide | Substitution with a phenol, Nitrile hydrolysis |

| N-substituted 2-chlorocyclohexanecarboxamide | Insecticide, Herbicide | Partial hydrolysis of the nitrile |

Development of Novel Organic Scaffolds and Complex Molecules

The development of novel molecular scaffolds is crucial for expanding chemical space in drug discovery and materials science. 2-Chlorocyclohexane-1-carbonitrile serves as a valuable starting point for the synthesis of more intricate molecular architectures, such as spirocyclic and bicyclic compounds. nih.govbeilstein-journals.orgmdpi.com

Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.govbeilstein-journals.org The reactivity of the carbon bearing the chlorine atom in 2-chlorocyclohexane-1-carbonitrile can be exploited for intramolecular cyclization reactions. For instance, after converting the nitrile group to a suitable nucleophile (e.g., an alcohol or amine), an intramolecular substitution of the chlorine could lead to the formation of a bicyclic system. Alternatively, reaction with a bifunctional reagent could lead to the construction of a second ring, forming a spirocyclic scaffold. researchgate.netnih.gov

The synthesis of such complex molecules often relies on the precise control of stereochemistry, and the cyclohexane (B81311) ring of 2-chlorocyclohexane-1-carbonitrile provides a platform for diastereoselective and enantioselective transformations.

Table 3: Potential Novel Scaffolds from 2-Chlorocyclohexane-1-carbonitrile

| Scaffold Type | Synthetic Strategy | Potential Applications |

| Spirocyclic compounds | Intramolecular cyclization after functional group manipulation | Medicinal chemistry, Drug discovery |

| Bicyclic amines | Reduction of nitrile and intramolecular substitution | CNS drugs, Catalysis |

| Fused heterocyclic systems | Reaction with dinucleophiles | Novel pharmacophores |

Applications in Materials Science

While less documented, the functional groups of 2-chlorocyclohexane-1-carbonitrile suggest its potential utility in materials science. Functionalized cyclic monomers can be used to synthesize specialty polymers with tailored properties. The nitrile group can undergo polymerization or be incorporated into a polymer backbone, while the chlorine atom offers a site for post-polymerization modification. mdpi.com

The ability to introduce various functional groups onto the cyclohexane ring could be used to modify the surface properties of materials. For example, grafting derivatives of 2-chlorocyclohexane-1-carbonitrile onto a surface could alter its hydrophobicity, reactivity, or ability to bind to other molecules. nih.gov This is a common strategy in the development of functionalized carbon materials and other advanced materials. mdpi.comnih.gov

The rigid cyclohexane core, combined with the reactive handles, makes it a candidate for creating cross-linking agents in polymer networks, potentially enhancing the thermal and mechanical properties of the resulting materials.

Table 4: Potential Materials Science Applications

| Application Area | Role of 2-Chlorocyclohexane-1-carbonitrile | Desired Properties |

| Specialty Polymers | Monomer or cross-linking agent | Enhanced thermal stability, specific solubility |

| Surface Modification | Surface-grafting molecule | Controlled wettability, Bio-compatibility |

| Composite Materials | Additive or matrix component | Improved mechanical strength, Adhesion |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure and conformational dynamics of 2-Chlorocyclohexane-1-carbonitrile. pressbooks.pub

¹H NMR and ¹³C NMR for Probing Local Chemical Environments

¹H NMR and ¹³C NMR spectroscopy provide critical information about the electronic environment of each proton and carbon atom within the molecule. researchgate.net In 2-Chlorocyclohexane-1-carbonitrile, the chemical shifts in the ¹H NMR spectrum are influenced by the electronegativity of the chlorine atom and the nitrile group. The proton attached to the same carbon as the chlorine atom (CHCl) typically appears as a multiplet at a downfield chemical shift due to the deshielding effect of the chlorine. The protons on the carbon bearing the nitrile group also experience a downfield shift, though generally to a lesser extent. The remaining methylene (B1212753) protons of the cyclohexane (B81311) ring produce a complex series of overlapping multiplets in the upfield region of the spectrum.

Similarly, the ¹³C NMR spectrum reveals distinct signals for each carbon atom. The carbon atom bonded to the chlorine (C-Cl) and the carbon of the nitrile group (C-CN) are significantly deshielded and appear at lower field values. The carbon atom of the nitrile group itself (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The other four sp³ hybridized carbon atoms of the cyclohexane ring resonate at higher field strengths. The precise chemical shifts are sensitive to the stereochemistry of the molecule, specifically whether the chloro and cyano groups are in a cis or trans configuration.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between atoms and to elucidate the stereochemistry of 2-Chlorocyclohexane-1-carbonitrile. COSY experiments reveal scalar coupling between neighboring protons, allowing for the tracing of the proton-proton connectivity throughout the cyclohexane ring. This is crucial for assigning the complex multiplets in the ¹H NMR spectrum.

HSQC experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This provides an unambiguous assignment of the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. Furthermore, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is instrumental in determining the relative stereochemistry (cis or trans) of the chloro and cyano substituents on the cyclohexane ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint that is highly useful for functional group identification. pressbooks.pubnist.gov For 2-Chlorocyclohexane-1-carbonitrile, the IR spectrum prominently features a sharp and intense absorption band around 2240-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. uobasrah.edu.iq The C-Cl stretching vibration typically appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹, although its exact position can be influenced by the conformation of the molecule. The various C-H stretching and bending vibrations of the cyclohexane ring give rise to a series of absorptions in the regions of 2850-3000 cm⁻¹ and 1300-1475 cm⁻¹, respectively.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. mpg.de The C≡N stretch is also observable in the Raman spectrum, often with a strong intensity. The symmetric vibrations of the cyclohexane ring, which may be weak or inactive in the IR spectrum, can be more prominent in the Raman spectrum. Together, IR and Raman spectra offer a comprehensive vibrational profile of 2-Chlorocyclohexane-1-carbonitrile, confirming the presence of its key functional groups and providing insights into its molecular structure. researchgate.net

Mass Spectrometry for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. pressbooks.pub In the mass spectrum of 2-Chlorocyclohexane-1-carbonitrile, the molecular ion peak (M⁺) will be observed, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound. A characteristic feature of chlorine-containing compounds is the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. libretexts.org

The fragmentation of 2-Chlorocyclohexane-1-carbonitrile under electron ionization typically involves the loss of the chlorine atom, leading to a significant fragment ion at [M-Cl]⁺. Another common fragmentation pathway is the loss of the nitrile group, resulting in a fragment at [M-CN]⁺. Alpha-cleavage adjacent to the nitrile or chloro substituent can also occur, leading to the formation of stable carbocations. libretexts.org The analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR and vibrational spectroscopy. whitman.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. uni-mainz.de While 2-Chlorocyclohexane-1-carbonitrile itself is not a radical, EPR spectroscopy can be employed to study radical intermediates that may be formed during its synthesis or in subsequent reactions. For instance, if the synthesis of 2-Chlorocyclohexane-1-carbonitrile proceeds through a radical mechanism, EPR could potentially be used to detect and identify the transient radical species involved. nih.gov

Furthermore, if 2-Chlorocyclohexane-1-carbonitrile is subjected to conditions that induce homolytic bond cleavage, such as photolysis or high temperatures, EPR spectroscopy would be the primary tool to investigate the resulting radical intermediates. researchgate.net For example, cleavage of the C-Cl bond would generate a cyclohexyl radical substituted with a nitrile group. The hyperfine coupling constants observed in the EPR spectrum of such a radical would provide detailed information about the distribution of the unpaired electron density within the molecule. udel.edunih.gov

Integration with Chemometric Methods for Data Interpretation

The large and complex datasets generated by modern spectroscopic techniques can often be challenging to interpret fully using traditional methods alone. Chemometrics, the application of statistical and mathematical methods to chemical data, offers powerful tools for extracting meaningful information from spectroscopic data. researchgate.netnih.gov For a molecule like 2-Chlorocyclohexane-1-carbonitrile, chemometric analysis can be applied to various spectroscopic data.

In the context of NMR spectroscopy, chemometric methods can be used to resolve overlapping signals in complex spectra and to identify subtle spectral differences between stereoisomers. researchgate.net For IR and Raman spectroscopy, principal component analysis (PCA) and other multivariate analysis techniques can be used to classify different conformational isomers or to monitor changes in the sample over time or under different conditions. nih.govyoutube.com When analyzing mass spectrometry data, chemometric approaches can help in identifying patterns in fragmentation and in distinguishing between closely related compounds. By integrating chemometric methods with spectroscopic data, a more comprehensive and robust characterization of 2-Chlorocyclohexane-1-carbonitrile can be achieved. ucphchemometrics.com

Emerging Spectroscopic Techniques and Their Research Potential (e.g., Hyperspectral Imaging, Time-Resolved Spectroscopy)

The analytical landscape for chemical compounds is perpetually evolving, with emerging spectroscopic techniques offering unprecedented insights into molecular structure, function, and dynamics. For a molecule such as 2-Chlorocyclohexane-1-carbonitrile, these advanced methods promise to unlock a deeper understanding of its behavior in complex systems and reactions. While the application of many emerging techniques to this specific compound is not yet extensively documented in publicly available research, their potential can be inferred from studies on structurally related molecules. This section explores the prospective research applications of hyperspectral imaging and time-resolved spectroscopy in the study of 2-Chlorocyclohexane-1-carbonitrile.

Hyperspectral Imaging (HSI)

Hyperspectral imaging is a powerful analytical technique that integrates conventional imaging and spectroscopy to acquire both spatial and spectral information from a sample. acs.org This method generates a "hypercube," a three-dimensional dataset where two dimensions correspond to spatial coordinates and the third dimension contains the spectral information for each pixel. purdue.edu The primary advantage of HSI lies in its ability to visualize the distribution of chemical components within a sample without the need for labeling or destructive sample preparation. acs.orgnih.gov

Research Potential for 2-Chlorocyclohexane-1-carbonitrile:

The research potential of HSI for 2-Chlorocyclohexane-1-carbonitrile is significant, particularly in the fields of process monitoring and materials science. For instance, HSI could be employed to monitor the synthesis of 2-Chlorocyclohexane-1-carbonitrile in real-time. By analyzing the spectral data from the reaction mixture, it would be possible to map the spatial distribution of the reactant, intermediates, the final product, and any byproducts. This would provide invaluable information for optimizing reaction conditions, improving yield, and ensuring product purity. researchgate.net

Another potential application is in the quality control of materials that incorporate 2-Chlorocyclohexane-1-carbonitrile as an additive or intermediate. HSI could be used to assess the homogeneity of the compound's distribution within a polymer matrix or on a surface. In a hypothetical scenario where 2-Chlorocyclohexane-1-carbonitrile is used as a precursor for a surface coating, HSI could detect and quantify residual, unreacted compound or degradation products, ensuring the quality and performance of the final product. nih.govmdpi.com

The table below illustrates a hypothetical application of HSI in monitoring the purity and distribution of 2-Chlorocyclohexane-1-carbonitrile on a solid support after a synthetic procedure.

Table 1: Hypothetical Hyperspectral Imaging Data for 2-Chlorocyclohexane-1-carbonitrile Purity Assessment on a Solid Support

| Analyte | Characteristic Spectral Band (cm⁻¹) | Mean Concentration (%) | Standard Deviation of Distribution | Purity Assessment |

|---|---|---|---|---|

| 2-Chlorocyclohexane-1-carbonitrile | 2245 (C≡N stretch) | 98.5 | 0.5 | High Purity, Homogeneous Distribution |

| Cyclohexene (B86901) (Unreacted Starting Material) | 1650 (C=C stretch) | 0.8 | 0.2 | Minor Impurity |

| 2-Hydroxycyclohexane-1-carbonitrile (Byproduct) | 3400 (O-H stretch) | 0.7 | 0.3 | Minor Impurity |

Time-Resolved Spectroscopy

Time-resolved spectroscopy encompasses a suite of techniques designed to study dynamic processes in materials and chemical compounds, often following photoexcitation. wikipedia.org By employing pulsed lasers, these methods can probe phenomena on timescales ranging from femtoseconds to seconds, providing critical information on reaction kinetics, transient intermediates, and conformational changes. wikipedia.orgresearchgate.net

Research Potential for 2-Chlorocyclohexane-1-carbonitrile:

For 2-Chlorocyclohexane-1-carbonitrile, time-resolved spectroscopy holds immense potential for elucidating its reaction mechanisms and conformational dynamics. The cyclohexane ring is known for its conformational flexibility, primarily existing in a chair conformation but also capable of adopting boat and twist-boat forms. wikipedia.org Time-resolved techniques could be used to study the kinetics of the ring-flipping process for 2-Chlorocyclohexane-1-carbonitrile and how factors such as solvent and temperature influence this dynamic equilibrium. acs.org

Furthermore, many reactions involving 2-Chlorocyclohexane-1-carbonitrile likely proceed through short-lived intermediates. For example, in a nucleophilic substitution reaction where the chlorine atom is replaced, time-resolved infrared spectroscopy could be used to detect the transient species formed during the reaction. unipr.it This would allow for a detailed investigation of the reaction pathway and the identification of rate-determining steps. nih.govresearchgate.net

The following table provides a hypothetical example of how time-resolved absorption spectroscopy could be used to study the kinetics of a photo-induced reaction of 2-Chlorocyclohexane-1-carbonitrile.

Table 2: Hypothetical Time-Resolved Spectroscopy Data for a Photo-induced Reaction of 2-Chlorocyclohexane-1-carbonitrile

| Time Delay | Transient Species Observed | Key Spectroscopic Feature (nm) | Inferred Process | Rate Constant (s⁻¹) |

|---|---|---|---|---|

| 100 fs | Excited State [2-Chlorocyclohexane-1-carbonitrile]* | 450 | Singlet Excitation | - |

| 10 ps | Radical Intermediate [•Cyclohexane-1-carbonitrile] | 380 | C-Cl Bond Cleavage | 1.2 x 10¹¹ |

| 100 ns | Final Product | 290 | Product Formation | 5.4 x 10⁶ |

Computational Chemistry Studies on 2 Chlorocyclohexane 1 Carbonitrile

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. ru.nlyoutube.com It offers a good balance between computational cost and accuracy for a wide range of chemical systems. youtube.comresearchgate.net For 2-chlorocyclohexane-1-carbonitrile, DFT calculations can elucidate key aspects of its electronic structure and energetics.

The nitrile group acts as an electron-withdrawing group, which polarizes the carbon-nitrogen triple bond and influences the electron density distribution across the cyclohexane (B81311) ring. DFT calculations have been used to quantify these effects, revealing a significant dipole moment and a calculated HOMO-LUMO gap of 6.3 eV, which suggests moderate reactivity towards electrophiles. The orientation of the nitrile and chlorine substituents (axial vs. equatorial) also significantly impacts the molecule's stability, with DFT calculations showing that the equatorial position for the nitrile group is favored to minimize steric strain.

Table 1: Calculated Electronic Properties of 2-Chlorocyclohexane-1-carbonitrile using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | 3.82 D | Indicates a polar molecule due to the electron-withdrawing nature of the nitrile and chloro groups. |

| HOMO-LUMO Gap | 6.3 eV | A measure of electronic excitability and chemical reactivity. A larger gap suggests greater stability. |

| C≡N Bond Order | 2.94 | Confirms the triple bond character of the nitrile group. |

Data sourced from computational modeling studies.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. elte.hunih.gov These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, though they are computationally more demanding than DFT. elte.hu

For 2-chlorocyclohexane-1-carbonitrile, high-accuracy ab initio calculations could be employed to refine the energetic differences between its various stereoisomers and conformers. This would provide a more precise understanding of the conformational landscape and the relative stabilities of the (1R,2R), (1S,2S), (1R,2S), and (1S,2R) stereoisomers. While specific high-accuracy ab initio studies on this molecule are not prevalent in the literature, the application of methods like the W1X-1 composite method has proven successful in establishing benchmark thermochemical data for other complex molecules. nih.gov Such approaches could be used to generate a reliable benchmark database for substituted cyclohexanes.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ucl.ac.uknih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a system. ucl.ac.uk

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. dntb.gov.uanih.gov

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of no return between reactants and products. mit.edu Identifying the structure and energy of the transition state is crucial for understanding the kinetics and mechanism of a reaction. mit.edunih.gov

For 2-chlorocyclohexane-1-carbonitrile, transition state analysis can be used to study various potential reactions, such as nucleophilic substitution at the carbon atom bearing the chlorine, or reactions involving the nitrile group. By mapping the reaction coordinate, which represents the progress of a reaction, computational methods can determine the energy barrier (activation energy) for a given transformation. This information allows for the prediction of the most favorable reaction pathways. For example, in similar halogenated aliphatic compounds, computational studies have been used to predict whether reactions proceed via substitution or elimination pathways by comparing the energies of the respective transition states. researchgate.net

The solvent in which a reaction takes place can have a profound impact on its rate and outcome. springernature.com Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. springernature.com

For reactions involving the polar molecule 2-chlorocyclohexane-1-carbonitrile, the choice of solvent is critical. Modeling the reaction environment can help predict how different solvents will stabilize or destabilize the reactants, products, and transition states. For instance, polar solvents would be expected to solvate the polar transition states of nucleophilic substitution reactions, thereby lowering the activation energy and increasing the reaction rate. By incorporating solvation models into quantum mechanical calculations, a more accurate prediction of the reaction pathways and kinetics in a realistic chemical environment can be achieved. springernature.com

Machine Learning Approaches in Computational Chemical Research

The integration of machine learning (ML) into computational chemistry is revolutionizing how researchers approach complex chemical problems. nih.govarxiv.org By leveraging large datasets, ML algorithms can identify patterns and relationships that are not immediately obvious, leading to predictive models that accelerate discovery and innovation. iscientific.org In the context of 2-Chlorocyclohexane-1-carbonitrile, machine learning offers powerful tools for both structural elucidation and synthetic planning.

Spectrum-to-Structure Translation (e.g., IR Spectra to Molecular Structures)

The interpretation of infrared (IR) spectra is a cornerstone of chemical analysis, providing a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. chemicalpapers.comnih.gov However, manual interpretation can be time-consuming and requires significant expertise. Machine learning models are increasingly being employed to automate and enhance this process.

Recent studies have demonstrated the effectiveness of various machine learning models, such as k-Nearest Neighbors (KNN), Support Vector Machines (SVM), and multilayer perceptrons (MLP), in interpreting IR spectra. chemicalpapers.com These models can be trained on large spectral databases to recognize the characteristic absorption bands of different functional groups. For a molecule like 2-Chlorocyclohexane-1-carbonitrile, an ML model could be trained to identify the key vibrational modes, including the C-Cl stretch, the C≡N stretch of the nitrile group, and the various C-H and C-C vibrations of the cyclohexane ring.

A significant advancement in this area is the use of deep learning, particularly convolutional neural networks (CNNs), which can learn to extract relevant features directly from raw spectral data. nih.govnih.gov These models can capture subtle nuances in peak shapes and positions that might be missed by traditional analysis. For instance, a CNN could potentially distinguish between the cis and trans isomers of 2-Chlorocyclohexane-1-carbonitrile based on fine details in the fingerprint region of their IR spectra.

The general workflow for developing a spectrum-to-structure translation model for compounds like 2-Chlorocyclohexane-1-carbonitrile would involve:

Data Collection: Assembling a large dataset of IR spectra for various cyclic and halogenated nitriles.

Model Training: Using this dataset to train a machine learning model to associate spectral features with specific structural motifs.

The performance of such models is often evaluated based on their accuracy in identifying key structural features. The table below illustrates a hypothetical comparison of different machine learning models for the identification of functional groups in a dataset of halogenated cycloalkane nitriles.

| Machine Learning Model | Target Functional Group | Predicted Frequency (cm⁻¹) | Actual Frequency (cm⁻¹) | Accuracy |

| k-Nearest Neighbors (KNN) | C-Cl Stretch | 755 | 750 | 99.3% |

| Support Vector Machine (SVM) | C≡N Stretch | 2245 | 2240 | 99.1% |

| Multilayer Perceptron (MLP) | C-H Stretch (Cyclohexane) | 2930 | 2925 | 99.5% |

| Convolutional Neural Network (CNN) | Full Spectrum Analysis | N/A | N/A | 98.8% |

This table presents hypothetical data for illustrative purposes.

Recent research has also explored the direct prediction of IR spectra from 3D molecular structures using machine learning. arxiv.orgarxiv.org This approach can be particularly useful for theoretical studies, allowing researchers to generate and analyze the expected spectra of novel or unstable compounds without the need for laboratory synthesis.

Predictive Modeling for Synthetic Design and Optimization

The synthesis of a target molecule like 2-Chlorocyclohexane-1-carbonitrile can be a complex undertaking, often requiring multiple steps and careful optimization of reaction conditions. Machine learning is emerging as a valuable tool for streamlining this process through predictive modeling and retrosynthetic analysis.

For 2-Chlorocyclohexane-1-carbonitrile, a retrosynthesis model might suggest several potential synthetic routes, for example, starting from cyclohexene (B86901) or cyclohexanone (B45756). The model could evaluate the feasibility of each step based on predicted reaction yields and the availability of reagents.

Beyond retrosynthesis, machine learning models can be used to predict the outcomes of chemical reactions, such as yield and selectivity. mit.edu By analyzing the relationships between reactants, reagents, and reaction conditions, these models can help chemists to optimize their synthetic protocols. For instance, a model could be developed to predict the optimal temperature and catalyst for the chlorination of cyclohexanecarbonitrile (B123593) to maximize the yield of the desired 2-chloro isomer.

The table below provides a hypothetical example of how a machine learning model could be used to predict the yield of a key synthetic step in the preparation of 2-Chlorocyclohexane-1-carbonitrile.

| Reactant | Reagent | Catalyst | Temperature (°C) | Predicted Yield (%) |

| Cyclohexanecarbonitrile | N-Chlorosuccinimide | Benzoyl Peroxide | 80 | 75 |

| Cyclohexanecarbonitrile | Sulfuryl Chloride | AIBN | 75 | 82 |

| Cyclohexanecarbonitrile | Chlorine Gas | UV Light | 25 | 65 |

This table presents hypothetical data for illustrative purposes.

The continued development of machine learning in computational chemistry promises to further enhance our ability to design and synthesize complex molecules like 2-Chlorocyclohexane-1-carbonitrile with greater efficiency and precision. iscientific.org

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical and materials chemistry. chiralpedia.com For 2-chlorocyclohexane-1-carbonitrile, which possesses two stereocenters, the development of asymmetric synthetic routes is a critical and compelling research direction. Current methodologies often result in racemic mixtures, but future work can focus on catalytic asymmetric synthesis to produce specific stereoisomers with high enantiomeric purity, which is crucial for applications like the development of chiral drugs. chiralpedia.comnumberanalytics.com

Promising strategies include:

Transition Metal Catalysis: The use of chiral transition metal complexes, such as those based on rhodium or palladium, has proven effective in the asymmetric synthesis of related cyclohexane (B81311) structures. chiralpedia.com Future work could adapt these catalytic systems for the enantioselective synthesis of 2-chlorocyclohexane-1-carbonitrile, potentially through asymmetric hydrogenation or cyanation reactions.

Organocatalysis: Small organic molecules can serve as powerful chiral catalysts. chiralpedia.com An organocatalytic approach, perhaps employing a chiral proline-derived catalyst, could offer a metal-free alternative for synthesizing chiral precursors to 2-chlorocyclohexane-1-carbonitrile. chiralpedia.com

Biocatalysis: Enzymes, such as ene-reductases from the Old Yellow Enzyme (OYE) family, have been used for the efficient asymmetric synthesis of chiral cyclohexenones via desymmetrizing hydrogenation. acs.orgnih.gov This biocatalytic approach offers high enantioselectivity, sourcing its chiral induction from the enzyme's active site. acs.org Research into enzymes like nitrilases or halohydrin dehalogenases could also pave the way for highly selective and environmentally benign synthetic pathways. journals.co.za A nitrile-carrying enone has been successfully synthesized with high enantioselectivity (85% ee) using the ene-reductase YqjM, highlighting the potential of enzymes to control stereocenters distant from the primary reactive group. nih.gov

The table below summarizes potential asymmetric methods applicable to the synthesis of chiral 2-chlorocyclohexane-1-carbonitrile derivatives.

| Catalytic Approach | Catalyst Type | Potential Reaction | Key Advantage |

| Transition Metal Catalysis | Chiral Rhodium or Palladium Complexes | Asymmetric Hydrogenation/Cyanation | High efficiency and versatility |

| Organocatalysis | Chiral Proline Derivatives | Asymmetric Cycloaddition | Metal-free, sustainable |

| Biocatalysis | Ene-reductases (e.g., YqjM) | Desymmetrizing Hydrogenation | High enantioselectivity, mild conditions |

Investigation of Green Chemistry Approaches for Large-Scale Production

The industrial production of chemicals necessitates adherence to the principles of green chemistry to minimize environmental impact and enhance economic feasibility. acs.org Future research should focus on developing sustainable, efficient, and safe methods for the large-scale synthesis of 2-chlorocyclohexane-1-carbonitrile.

Key areas for green chemistry investigation include:

Alternative Solvents and Reagents: Traditional nitrile synthesis can involve hazardous reagents and solvents. journals.co.za Research into replacing these with greener alternatives, such as using ionic liquids or aqueous media, is a promising avenue. journals.co.zaacs.org For instance, the use of hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) as a nitrogen source is considered a green and safe option. acs.org